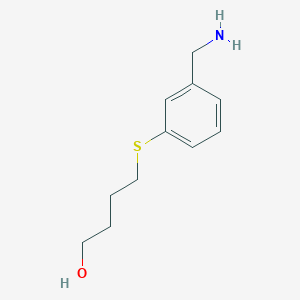

3-(4-Hydroxybutylsulfanyl)benzylamine

Description

Foundational Context of Amine and Sulfide (B99878) Functionalities in Medicinal Chemistry and Chemical Biology

Amines and sulfides are privileged functional groups in the design of biologically active molecules, each contributing distinct properties that are critical for molecular recognition, binding, and function. nih.govmdpi.com

The amine group is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and biological molecules. wikipedia.orgresearchgate.net Its basicity allows it to exist in both neutral and protonated states at physiological pH, a property that is crucial for solubility and the ability to traverse cellular membranes. researchgate.net Primary amines, such as the one in 3-(4-Hydroxybutylsulfanyl)benzylamine, are particularly versatile as they can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like proteins and nucleic acids. This ability to form hydrogen bonds is fundamental to the specificity and affinity of drug-receptor binding. wikipedia.org Furthermore, the amine group serves as a key synthetic handle for the derivatization and attachment of other molecular entities, such as fluorescent tags or affinity labels.

| Property of Amine Group | Significance in Medicinal Chemistry |

| Basicity | Influences solubility and membrane permeability. researchgate.net |

| Hydrogen Bonding | Acts as both donor and acceptor, crucial for target binding. wikipedia.org |

| Reactivity | Serves as a point for chemical modification and conjugation. |

The sulfide (thioether) functionality , while less common than its oxygen analog, the ether, offers unique physicochemical properties that are increasingly being exploited in drug design. nih.govmdpi.com Sulfur is larger and less electronegative than oxygen, which imparts different steric and electronic characteristics to the molecule. Thioethers are generally more lipophilic than ethers, which can enhance membrane permeability. The sulfur atom can participate in non-covalent interactions, including van der Waals forces and interactions with soft metal ions in metalloenzymes. A key feature of sulfides is their potential for metabolic oxidation to sulfoxides and sulfones, which can modulate the compound's solubility, polarity, and biological activity. nih.gov This metabolic susceptibility can be leveraged in prodrug strategies or to fine-tune pharmacokinetic profiles.

| Property of Sulfide Group | Significance in Medicinal Chemistry |

| Lipophilicity | Can improve passage through biological membranes. |

| Polarizability | Contributes to unique non-covalent interactions. |

| Metabolic Oxidation | Can be converted to sulfoxides and sulfones, altering properties. nih.gov |

Positioning of 3-(4-Hydroxybutylsulfanyl)benzylamine as a Novel Research Probe for Mechanistic Interrogation

The specific structure of 3-(4-Hydroxybutylsulfanyl)benzylamine, which combines a benzylamine (B48309) core with a hydroxybutyl sulfide side chain, suggests its potential as a specialized tool in chemical biology. While direct research findings on this exact molecule are not extensively documented in publicly available literature, its constituent parts provide a strong basis for its utility in mechanistic studies.

The benzylamine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The sulfide linkage introduces a point of metabolic variability and specific interaction potential. The terminal hydroxyl group on the butyl chain adds a polar functional group capable of forming hydrogen bonds, which could be critical for orienting the molecule within a binding site or for improving aqueous solubility.

Given these features, 3-(4-Hydroxybutylsulfanyl)benzylamine could be hypothesized to serve as a versatile research probe in several ways:

As a scaffold for library synthesis: The primary amine provides a straightforward attachment point for a wide array of chemical reporters (e.g., fluorophores, biotin) or pharmacologically active moieties. This would allow for the generation of a library of probes to investigate specific biological targets.

In studies of drug metabolism: The sulfide group is a potential site for oxidation by cytochrome P450 enzymes. Studying the metabolism of this compound and its derivatives could provide insights into the metabolic stability of related thioether-containing drugs.

As a tool for target identification: By incorporating a reactive or photoreactive group, derivatives of 3-(4-Hydroxybutylsulfanyl)benzylamine could be used in affinity-based protein profiling experiments to identify the cellular targets of benzylamine-containing compounds.

The combination of the amine, sulfide, and hydroxyl functionalities within a relatively simple and synthetically accessible framework positions 3-(4-Hydroxybutylsulfanyl)benzylamine as a promising, though currently under-explored, platform for the development of novel chemical probes to interrogate complex biological mechanisms. Further research into its synthesis, reactivity, and interactions with biological systems is warranted to fully realize its potential.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NOS |

|---|---|

Molecular Weight |

211.33 g/mol |

IUPAC Name |

4-[3-(aminomethyl)phenyl]sulfanylbutan-1-ol |

InChI |

InChI=1S/C11H17NOS/c12-9-10-4-3-5-11(8-10)14-7-2-1-6-13/h3-5,8,13H,1-2,6-7,9,12H2 |

InChI Key |

QXAOBXPKGGRQNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)SCCCCO)CN |

Origin of Product |

United States |

Synthetic Organic Chemistry and Reaction Pathway Elucidation of 3 4 Hydroxybutylsulfanyl Benzylamine

Advanced Retrosynthetic Analysis and Multi-Step Synthesis of 3-(4-Hydroxybutylsulfanyl)benzylamine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com For 3-(4-Hydroxybutylsulfanyl)benzylamine, the most logical disconnection is at the carbon-sulfur bond of the thioether, as this bond is commonly formed through reliable nucleophilic substitution or coupling reactions. amazonaws.com

This primary disconnection yields two key synthons: a 3-(aminomethyl)benzyl cation and a 4-hydroxybutanethiolate anion. These correspond to the practical reagents, a 3-(aminomethyl)benzyl halide (e.g., bromide or chloride) and 4-hydroxybutanethiol. This approach forms the basis of a convergent multi-step synthesis. vapourtec.comlibretexts.org The forward synthesis would involve the reaction of these two precursors in the presence of a suitable base.

Strategic Approaches to Carbon-Sulfur Bond Formation

The formation of the C-S bond is the pivotal step in the synthesis of 3-(4-Hydroxybutylsulfanyl)benzylamine. Several methodologies exist for the creation of benzylic thioethers.

Nucleophilic Substitution: The most direct approach involves the SN2 reaction between a 3-(halomethyl)benzylamine derivative and 4-hydroxybutanethiol. evitachem.com The thiol is deprotonated by a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to form the more nucleophilic thiolate, which then displaces the halide on the benzylic carbon.

Metal-Catalyzed Cross-Coupling: Modern synthetic methods offer alternatives to traditional SN2 reactions, often proceeding under milder conditions with greater functional group tolerance. thieme-connect.com Copper-catalyzed thioetherification, for instance, can couple a benzyl (B1604629) alcohol directly with a thiol. nih.govrsc.org This strategy would utilize 3-(aminomethyl)benzyl alcohol and 4-hydroxybutanethiol in the presence of a copper catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2). nih.govrsc.org This avoids the need to prepare the potentially lachrymatory benzyl halide.

Reductive Coupling: Another advanced method involves the reductive coupling of sulfonyl chlorides, which can act as thiol surrogates, with benzylic trimethylammonium salts. researchgate.netnih.gov This phosphine-mediated deoxygenation of a sulfonyl chloride can be trapped by an alcohol to form the C-S bond, offering a pathway that avoids the use of odorous thiols directly in the key step. documentsdelivered.com

| Method | Precursors | Key Reagents/Catalysts | Advantages |

| Nucleophilic Substitution | 3-(halomethyl)benzylamine, 4-hydroxybutanethiol | Base (e.g., NaH, K₂CO₃) | Direct, well-established |

| Copper-Catalyzed Coupling | 3-(aminomethyl)benzyl alcohol, 4-hydroxybutanethiol | Cu(OTf)₂ | Milder conditions, avoids benzyl halides |

| Reductive Coupling | Benzylic ammonium (B1175870) salt, Sulfonyl chloride | Triphenylphosphine, Base | Avoids direct use of volatile thiols |

Selective Functional Group Transformations for Hydroxy and Amine Moieties

The target molecule and its precursors contain three distinct functional groups: a primary amine, a primary alcohol, and a thiol. The similar nucleophilicity of amines and thiols presents a significant chemoselectivity challenge. nih.govresearchgate.net The amine on the benzyl ring could compete with the desired thiol in the C-S bond formation step, leading to undesired N-alkylation products.

To circumvent this, a protecting group strategy is often employed. The amine can be temporarily masked with a protecting group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The synthesis would proceed as follows:

Protection of the amine on a precursor like 3-(aminomethyl)benzyl alcohol.

Formation of the C-S bond via one of the methods described previously.

Deprotection of the amine under acidic conditions (for Boc) or via hydrogenolysis (for Cbz) to yield the final product.

Alternatively, selectivity can sometimes be achieved by controlling the reaction pH. nih.gov Thiols are generally more acidic than amines and can be selectively deprotonated to the thiolate at a lower pH, allowing them to react preferentially as nucleophiles while the amine remains protonated and non-nucleophilic. However, the use of protecting groups typically provides a more robust and high-yielding strategy. nih.gov

Optimization of Reaction Parameters and Yield Enhancement Methodologies

To maximize the yield and purity of 3-(4-Hydroxybutylsulfanyl)benzylamine, optimization of reaction parameters is crucial. For the nucleophilic substitution pathway, several factors can be systematically varied.

Base: The choice of base affects the deprotonation of the thiol. Strong, non-nucleophilic bases like sodium hydride (NaH) ensure complete conversion to the thiolate, while weaker bases like potassium carbonate (K₂CO₃) can be effective and are easier to handle.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are typically used for SN2 reactions as they solvate the cation of the base while leaving the nucleophile highly reactive.

Temperature: While heating can increase the reaction rate, it may also promote side reactions, such as elimination. The optimal temperature is often determined empirically, starting at room temperature and adjusting as needed. evitachem.com

A hypothetical optimization table for the reaction of 3-(aminomethyl)benzyl bromide with 4-hydroxybutanethiol is presented below.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | ACN | 25 | 24 | 45 |

| 2 | K₂CO₃ | ACN | 80 | 6 | 65 |

| 3 | NaH | THF | 25 | 12 | 70 |

| 4 | NaH | DMF | 25 | 8 | 85 |

| 5 | Cs₂CO₃ | DMF | 25 | 10 | 82 |

Such systematic screening allows for the identification of conditions that provide the highest yield and purity of the desired product. researchgate.net

Utilization of Precursor Compounds and Intermediate Derivatization in 3-(4-Hydroxybutylsulfanyl)benzylamine Synthesis

The success of the total synthesis relies on the availability and purity of the key precursors.

3-(aminomethyl)benzyl precursors: These can be synthesized from 3-cyanobenzaldehyde (B1676564) or 3-bromobenzonitrile (B1265711) through reduction of the nitrile to a primary amine. For example, 3-cyanobenzyl bromide can be reduced to 3-(aminomethyl)benzyl bromide using a chemoselective reducing agent.

4-hydroxybutanethiol: This precursor can be prepared by the ring-opening of tetrahydrofuran (B95107) (THF) with hydrogen sulfide (B99878) or by the reaction of 4-chloro-1-butanol (B43188) with a sulfur nucleophile like sodium hydrosulfide.

Intermediate derivatization is a powerful strategy for creating a library of related compounds for structure-activity relationship (SAR) studies. nih.gov Before the key C-S coupling step, either precursor can be modified. For example, different thiols (e.g., 3-hydroxypropanethiol, 5-hydroxypentanethiol) could be used to vary the length of the alkyl chain. Similarly, the benzylamine (B48309) precursor could be substituted on the aromatic ring to probe electronic and steric effects. researchgate.netrsc.org

Enantioselective and Diastereoselective Synthesis Considerations for Chiral Analogs of 3-(4-Hydroxybutylsulfanyl)benzylamine

While 3-(4-Hydroxybutylsulfanyl)benzylamine itself is an achiral molecule, the synthesis of chiral analogs is of significant interest in medicinal chemistry, as stereochemistry often plays a critical role in biological activity. nih.gov Chirality could be introduced at the benzylic position or on the hydroxybutyl chain.

The synthesis of chiral thioethers is a challenging area of organic chemistry due to the tendency of sulfur to poison many transition metal catalysts. acs.org However, several strategies have been developed:

Enzymatic Reactions: Biocatalysis offers a green and highly selective method for creating chiral molecules. acs.org Ene-reductases (EREDs), for example, have been used in the synthesis of chiral thioethers from prochiral vinyl sulfides. nih.gov This approach could be adapted to create chiral precursors for the target molecule's analogs.

Asymmetric Catalysis: The use of transition metal catalysts with chiral ligands can facilitate the enantioselective formation of C-S bonds. rsc.org For example, a nickel-catalyzed cross-coupling of organotitanium reagents with bromo thioesters has been shown to produce chiral α-CF₃ thioethers with high enantioselectivity. thieme-connect.com Similar principles could be applied to generate chiral benzylic thioethers.

These advanced methods provide a toolkit for accessing specific stereoisomers of analogs of 3-(4-Hydroxybutylsulfanyl)benzylamine, which is essential for developing stereochemically defined chemical probes or drug candidates. thieme-connect.comresearchgate.netrsc.org

Process Chemistry Aspects for Research-Scale Production of 3-(4-Hydroxybutylsulfanyl)benzylamine

Translating a synthetic route from a small-scale discovery lab to a larger, research-scale production (gram to multi-gram scale) requires consideration of process chemistry principles. The goal is to ensure the synthesis is safe, scalable, cost-effective, and reproducible.

Key considerations for the synthesis of 3-(4-Hydroxybutylsulfanyl)benzylamine include:

Reagent Selection: For larger scales, the cost and safety of reagents are paramount. For instance, using 3-(aminomethyl)benzyl alcohol and a copper catalyst might be preferable to a lachrymatory and potentially unstable benzyl bromide. rsc.org Similarly, replacing sodium hydride with a less hazardous base like potassium carbonate would improve safety.

Reaction Monitoring: On a larger scale, it is crucial to monitor the reaction's progress to determine its endpoint accurately. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) are used to track the consumption of starting materials and the formation of the product.

Workup and Purification: The purification method must be scalable. While column chromatography is effective at the milligram scale, it can be cumbersome and expensive for larger quantities. Alternative methods like crystallization, distillation, or liquid-liquid extraction are often preferred. For 3-(4-Hydroxybutylsulfanyl)benzylamine, its basic amine and polar alcohol groups allow for purification via acid-base extraction to remove non-polar impurities.

Waste Management: The environmental impact of the synthesis must be considered. Solvents should be chosen that are effective but also less toxic and easily recyclable where possible.

By addressing these factors, a robust process can be developed to reliably produce the quantities of 3-(4-Hydroxybutylsulfanyl)benzylamine needed for further research.

Mechanistic Elucidation in Pre Clinical Biological Systems Non Human Models

Molecular Target Identification and Ligand-Binding Thermodynamics of 3-(4-Hydroxybutylsulfanyl)benzylamine

Information regarding the specific molecular targets of 3-(4-Hydroxybutylsulfanyl)benzylamine is not available in the current body of scientific literature. The thermodynamic principles that govern the binding of a ligand to its target—such as changes in enthalpy and entropy—are crucial for understanding the nature of this interaction and for optimizing drug candidates. However, without identification of a primary molecular target, no such thermodynamic studies have been performed or reported for this compound.

Enzyme Kinetics and Inhibition Mechanism Studies (Non-human enzymes)

There are no published studies investigating the effects of 3-(4-Hydroxybutylsulfanyl)benzylamine on the kinetics of any non-human enzymes. Research in this area would typically involve determining whether the compound acts as an inhibitor or activator, and if it is an inhibitor, elucidating its mechanism (e.g., competitive, non-competitive, or uncompetitive). Such data is fundamental to understanding a compound's potential pharmacological action but is currently absent for 3-(4-Hydroxybutylsulfanyl)benzylamine.

Receptor Binding Profiling and Affinity Determination (Non-human receptors)

A comprehensive receptor binding profile for 3-(4-Hydroxybutylsulfanyl)benzylamine has not been published. This type of analysis would involve screening the compound against a panel of known non-human receptors to determine its binding affinities (often expressed as Ki or IC50 values). This would be a critical step in identifying its primary targets and potential off-target effects. At present, there is no data available to characterize the receptor binding properties of this compound.

Cellular Pathway Perturbation and Phenotypic Analysis in In Vitro Biological Models

The impact of 3-(4-Hydroxybutylsulfanyl)benzylamine on cellular functions has not been documented in publicly accessible research. In vitro studies using cell lines are essential for observing the biological consequences of molecular interactions and for understanding how a compound might affect cellular health and behavior.

Investigation of Cellular Signaling Pathways and Kinase Activity

There is no available research on how 3-(4-Hydroxybutylsulfanyl)benzylamine may perturb cellular signaling pathways or modulate kinase activity. Such investigations are key to linking a molecular-level interaction to a cellular response.

Transcriptomic and Proteomic Responses to 3-(4-Hydroxybutylsulfanyl)benzylamine Exposure in Cell Lines

The global effects of 3-(4-Hydroxybutylsulfanyl)benzylamine on gene and protein expression have not been studied. Transcriptomic and proteomic analyses provide a broad, unbiased view of the cellular changes induced by a compound, offering clues to its mechanism of action and potential toxicity. No such data is currently available for this compound.

Modulatory Effects on Fundamental Cellular Processes (e.g., autophagy, differentiation)

There are no reports on the effects of 3-(4-Hydroxybutylsulfanyl)benzylamine on fundamental cellular processes such as autophagy or cellular differentiation. Understanding these effects is important for assessing a compound's potential therapeutic applications, for example in cancer or regenerative medicine. This information is not yet available for 3-(4-Hydroxybutylsulfanyl)benzylamine.

Functional Investigations of 3-(4-Hydroxybutylsulfanyl)benzylamine in Ex Vivo Tissue Models and Organoids

Ex vivo tissue models and organoids are crucial tools in pre-clinical research, offering a bridge between in vitro cell-based assays and in vivo animal studies. These models preserve the complex cellular architecture and interactions of native tissues, providing a more physiologically relevant environment to investigate the functional effects of chemical compounds.

However, dedicated research on the functional impact of 3-(4-Hydroxybutylsulfanyl)benzylamine using such systems has not been reported in the available scientific literature. Consequently, there is no data to populate a table on its effects in specific tissue or organoid models. The potential of this compound to act as an enzyme inhibitor or modulator, owing to its amine and sulfanyl (B85325) functional groups, remains a hypothetical consideration without experimental validation in these sophisticated pre-clinical platforms.

Chemical Biology Approaches: Derivatization and Probe Development for 3 4 Hydroxybutylsulfanyl Benzylamine

Design and Synthesis of Structure-Activity Relationship (SAR) Libraries based on 3-(4-Hydroxybutylsulfanyl)benzylamine Scaffold

The foundation of understanding how a bioactive compound functions is to determine which parts of its structure are essential for its activity. The design and synthesis of SAR libraries involve creating a series of related compounds, or analogs, where specific parts of the parent molecule are systematically altered. drugdesign.org By comparing the biological activities of these analogs, researchers can build a model of the pharmacophore—the key molecular features responsible for the desired biological effect. For the 3-(4-Hydroxybutylsulfanyl)benzylamine scaffold, this process would focus on targeted modifications of its two primary components: the benzylamine (B48309) and the hydroxybutylsulfanyl moieties. nih.govresearchgate.net

Systematic modification allows for a detailed exploration of how changes in size, electronics, and stereochemistry affect biological activity.

Benzylamine Moiety: The aromatic ring and the amine group are prime targets for modification. Substituents can be introduced onto the benzene (B151609) ring to probe electronic and steric requirements. For instance, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be placed at the ortho-, meta-, and para-positions to assess their impact. The primary amine could be modified to a secondary or tertiary amine with various alkyl groups to investigate the importance of hydrogen bond donation and steric bulk around the nitrogen atom. amanote.com

Hydroxybutylsulfanyl Moiety: The flexible side chain offers several points for modification. The length of the alkyl chain can be shortened or lengthened to determine the optimal distance between the aromatic ring and the terminal hydroxyl group. The position of the hydroxyl group can be moved along the chain to probe the spatial requirements of the binding pocket. Furthermore, the hydroxyl group itself could be converted to an ether or ester to evaluate the necessity of a hydrogen bond donor at that position. The sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone to alter the polarity and geometry of the linker.

Table 1: Hypothetical SAR of 3-(4-Hydroxybutylsulfanyl)benzylamine Analogs This table illustrates potential outcomes from systematic modifications. The activity data is hypothetical and for exemplary purposes.

| Modification | Position of Change | Analog Structure Example | Hypothetical Relative Activity | Rationale for Change |

| Benzylamine Moiety | ||||

| Add Electron-Donating Group | 4-position of Benzyl (B1604629) Ring | 3-(4-Hydroxybutylsulfanyl)-4-methoxybenzylamine | +++ | Probes for favorable electronic interactions or hydrophobic pocket occupancy. |

| Add Electron-Withdrawing Group | 4-position of Benzyl Ring | 4-Chloro-3-(4-hydroxybutylsulfanyl)benzylamine | - | Assesses tolerance for electronegative atoms and potential steric clashes. |

| N-Alkylation | Amine | N-Methyl-3-(4-hydroxybutylsulfanyl)benzylamine | ++ | Evaluates the importance of the primary amine's hydrogen bonds. |

| Hydroxybutylsulfanyl Moiety | ||||

| Chain Length Variation | Alkyl Chain | 3-(3-Hydroxypropylsulfanyl)benzylamine | +/- | Determines optimal spatial distance between the two ends of the molecule. |

| Hydroxyl Position Isomer | Alkyl Chain | 3-(3-Hydroxybutylsulfanyl)benzylamine | ++ | Probes the specific location requirement for the hydroxyl interaction. |

| Hydroxyl Group Masking | Terminal Hydroxyl | 3-(4-Methoxybutylsulfanyl)benzylamine | -- | Confirms the necessity of the hydroxyl group as a hydrogen bond donor. |

To further expand the SAR and potentially discover analogs with improved potency, selectivity, or new functions, diverse pharmacophores can be introduced. biomedres.us This strategy, often called "scaffold hopping" or chemical diversification, involves replacing parts of the molecule with other functional groups that have similar properties or that can engage in different types of interactions. For example, the phenyl ring of the benzylamine moiety could be replaced with various heterocyclic rings (e.g., pyridine, thiophene) to explore different electronic distributions and potential hydrogen bonding interactions. nih.gov Alternatively, larger, more complex groups could be appended to the scaffold to probe for additional binding pockets or to introduce new functionalities, such as groups that can form covalent bonds or chelate metals. nih.gov

Synthesis of Bioconjugatable Analogs for Target Validation and Imaging Studies

Once a foundational SAR is established, the next step is often to identify the specific biomolecule(s) that the compound interacts with to produce its effect. This is achieved by designing and synthesizing bioconjugatable analogs, which are versions of the parent molecule equipped with a special handle that allows them to be attached to other molecules, such as fluorescent dyes or affinity tags. mdpi.comnih.gov

To visualize the distribution of 3-(4-Hydroxybutylsulfanyl)benzylamine within living cells, a fluorescent probe can be created. nih.gov This involves covalently attaching a fluorophore—a molecule that emits light upon excitation—to the parent compound. sigmaaldrich.commpg.de The design of such a probe is critical: the attachment point and the linker used to connect the fluorophore must be chosen carefully to minimize disruption of the compound's original biological activity. nih.gov Once synthesized, these probes can be introduced to live cells and tracked using fluorescence microscopy, providing valuable information about which cellular compartments or organelles the compound localizes to. wiley.com

Table 2: Common Fluorophores for Live-Cell Imaging Probe Development

| Fluorophore | Excitation (nm, approx.) | Emission (nm, approx.) | Key Features |

| Fluorescein | 494 | 518 | Bright, but pH-sensitive and prone to photobleaching. |

| Rhodamine (e.g., TMR) | 555 | 580 | More photostable than fluorescein. |

| Cyanine Dyes (e.g., Cy5) | 649 | 670 | Far-red emission minimizes cellular autofluorescence. |

| Silicon Rhodamine (SiR) | 652 | 674 | Cell-permeable, far-red, and suitable for super-resolution microscopy. wiley.com |

To definitively identify the protein targets of a compound, researchers often turn to affinity-based protein profiling (ABPP). wikipedia.orgnih.gov This powerful chemoproteomic technique uses specially designed affinity probes to capture and identify binding partners from a complex cell lysate. mtoz-biolabs.comnih.gov An affinity probe based on 3-(4-Hydroxybutylsulfanyl)benzylamine would typically incorporate two key features: a reactive group ("warhead") for covalent attachment to the target protein and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) for enrichment and detection. nih.govresearchgate.net

The probe is incubated with a proteome, and it covalently binds to its target(s). The reporter tag is then used to pull down the probe-protein complex, which can be subsequently identified using mass spectrometry. nih.gov Photoaffinity probes, which contain a photoreactive group like a diazirine, are particularly useful as they can form a covalent bond with a target upon UV irradiation, enabling the capture of even non-covalent binding interactions. chomixbio.com

Strategies for Intracellular Delivery and Localization of 3-(4-Hydroxybutylsulfanyl)benzylamine in Research Settings

For a chemical probe to be effective, it must be able to reach its target within the cell. aip.org The process by which a small molecule like 3-(4-Hydroxybutylsulfanyl)benzylamine enters a cell is governed by its physicochemical properties, such as its size, charge, and lipophilicity (hydrophobicity). nih.govrsc.org The compound's structure, featuring both a polar amine and hydroxyl group along with a lipophilic benzyl and alkyl chain, suggests it may cross the cell membrane via passive diffusion.

However, cellular uptake can be complex and may involve multiple mechanisms, including active transport or endocytosis. nih.govresearchgate.net Understanding and optimizing the intracellular delivery is crucial for research applications. frontiersin.orgrsc.orgpnas.org Strategies to enhance delivery or control localization might include:

Prodrug Approaches: The amine or hydroxyl groups could be temporarily masked with lipophilic groups that are cleaved by intracellular enzymes, enhancing membrane permeability.

Nanocarrier Encapsulation: For research purposes requiring targeted delivery, the compound could be encapsulated in nanocarriers like liposomes or polymeric nanoparticles that are designed to be taken up by specific cell types or to release their cargo in response to a particular stimulus. nih.gov

By employing these chemical biology strategies, researchers can systematically deconstruct the biological activity of 3-(4-Hydroxybutylsulfanyl)benzylamine, moving from understanding its structural requirements to identifying its direct molecular targets and observing its behavior in a cellular context.

Advanced Analytical Chemistry Methodologies for 3 4 Hydroxybutylsulfanyl Benzylamine Research

High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment

High-resolution spectroscopy is indispensable for the initial characterization of newly synthesized molecules. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry, which collectively confirm the identity and purity of 3-(4-hydroxybutylsulfanyl)benzylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, multi-dimensional (2D) NMR experiments are necessary to piece together the complete molecular puzzle of 3-(4-hydroxybutylsulfanyl)benzylamine.

¹H-NMR would reveal signals for the aromatic protons on the benzyl (B1604629) ring, the benzylic methylene (B1212753) protons (CH₂-NH₂), the protons on the butyl chain adjacent to the sulfur and hydroxyl groups, and the exchangeable protons of the amine (NH₂) and alcohol (OH) groups.

¹³C-NMR would show distinct signals for each carbon atom, including the aromatic carbons, the benzylic carbon, and the four carbons of the hydroxybutyl-sulfanyl chain. researchgate.net

Correlation Spectroscopy (COSY) establishes ¹H-¹H coupling relationships, allowing for the mapping of adjacent protons. This would be used to trace the connectivity through the butyl chain and identify coupling patterns within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with its directly attached carbon atom, providing an unambiguous assignment of ¹H-¹³C one-bond connections.

Table 1: Hypothetical NMR Data for 3-(4-Hydroxybutylsulfanyl)benzylamine

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Benzyl-CH₂-N | ~3.8 | ~45 | Aromatic C, Butyl-CH₂-S |

| NH₂ | ~1.5 (broad) | - | - |

| Aromatic CH (ortho, para) | ~7.2-7.4 | ~127-129 | Other Aromatic C, Benzyl-CH₂-N |

| Aromatic C (ipso) | - | ~140 | - |

| Aromatic C (meta) | - | ~130 | - |

| S-CH₂ -CH₂-CH₂-CH₂-OH | ~2.5 | ~32 | Aromatic C (meta), Benzyl-CH₂-N, S-CH₂-CH₂ -CH₂-CH₂-OH |

| S-CH₂-CH₂ -CH₂-CH₂-OH | ~1.6 | ~28 | S-CH₂ -CH₂-CH₂-CH₂-OH, S-CH₂-CH₂-CH₂ -CH₂-OH |

| S-CH₂-CH₂-CH₂ -CH₂-OH | ~1.5 | ~30 | S-CH₂-CH₂ -CH₂-CH₂-OH, S-CH₂-CH₂-CH₂-CH₂ -OH |

| S-CH₂-CH₂-CH₂-CH₂ -OH | ~3.6 | ~62 | S-CH₂-CH₂-CH₂ -CH₂-OH |

| OH | ~2.2 (broad) | - | - |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying metabolites in complex biological samples. semanticscholar.orgnih.govthermofisher.com In preclinical research, understanding the metabolic fate of a compound is critical. By incubating 3-(4-hydroxybutylsulfanyl)benzylamine with non-human liver microsomes (e.g., from rat or mouse), researchers can simulate in vivo metabolism. frontiersin.orgnih.gov

HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of the parent compound and its metabolites. nih.govthermofisher.com Common metabolic pathways for a molecule like 3-(4-hydroxybutylsulfanyl)benzylamine include oxidation and conjugation reactions. nih.gov

Potential metabolic transformations include:

Sulfoxidation: Oxidation of the thioether sulfur to form a sulfoxide (B87167) and subsequently a sulfone.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Alcohol Oxidation: Oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid.

N-Acetylation: Acetylation of the primary amine.

Glucuronidation: Conjugation of a glucuronic acid moiety to the primary alcohol.

LC-HRMS analysis of the incubation mixture would reveal new peaks corresponding to these metabolites. By comparing their accurate masses to theoretical values, potential elemental formulas can be generated, providing strong evidence for their identities. frontiersin.org

Table 2: Predicted Metabolites of 3-(4-Hydroxybutylsulfanyl)benzylamine in Non-Human Models

| Proposed Metabolite | Metabolic Reaction | Mass Change | Predicted [M+H]⁺ (m/z) |

| Parent Compound | - | - | 212.1260 |

| 3-(4-Hydroxybutylsulfinyl)benzylamine | S-Oxidation | +16 | 228.1209 |

| 3-(4-Hydroxybutylsulfonyl)benzylamine | S-Dioxidation | +32 | 244.1158 |

| 3-(4-Carboxypropylsulfanyl)benzylamine | Alcohol Oxidation | +14 | 226.1053 |

| 3-(4-Hydroxybutylsulfanyl)benzylamine Glucuronide | Glucuronidation (at OH) | +176 | 388.1581 |

| N-Acetyl-3-(4-hydroxybutylsulfanyl)benzylamine | N-Acetylation | +42 | 254.1366 |

Chromatographic Separation Techniques for Purification and Quantitative Analysis in Research Samples

Chromatography is essential for both isolating the compound of interest in a pure form and for quantifying its concentration in various research samples. The choice of technique depends on the specific analytical goal.

The sulfur atom in 3-(4-hydroxybutylsulfanyl)benzylamine is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers can have different biological activities, it is crucial to separate and quantify them. sigmaaldrich.commdpi.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs), is the most effective method for this purpose. yakhak.org

Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used due to their broad applicability in separating chiral amines. researchgate.netmdpi.com The development of a chiral method involves screening different CSPs and mobile phases to achieve baseline separation of the two enantiomers. SFC is often preferred as a "green" alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption. researchgate.netchromatographyonline.comfagg.be The enantiomeric excess (e.e.), a measure of chiral purity, can be accurately determined from the relative peak areas of the two enantiomers. mdpi.com

Table 3: Illustrative Chiral SFC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® series) |

| Mobile Phase | CO₂ / Methanol with an additive (e.g., diethylamine) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

| Expected Result | |

| Retention Time (R-enantiomer) | 3.5 min |

| Retention Time (S-enantiomer) | 4.2 min |

| Resolution (Rs) | > 1.5 |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much shorter analysis times. mdpi.com This makes UPLC an ideal technique for high-throughput quantitative analysis of 3-(4-hydroxybutylsulfanyl)benzylamine in research samples, such as those from reaction monitoring or solubility studies.

A typical UPLC method would employ a reversed-phase column (e.g., C18) with a gradient elution mobile phase, often consisting of water and acetonitrile (B52724) containing a small amount of acid (like formic acid) to ensure good peak shape for the basic amine. nih.govwaters.com Quantification is achieved by creating a calibration curve from standards of known concentration and integrating the peak area of the analyte.

Table 4: Typical UPLC Method Parameters and Performance for Quantification

| Parameter | Condition |

| System | ACQUITY UPLC® or similar |

| Column | ACQUITY UPLC® BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Run Time | < 3 minutes |

| Detection | UV at 220 nm |

| Performance | |

| Linearity (r²) | > 0.999 |

| Lower Limit of Quantitation (LLOQ) | 1-10 ng/mL |

| Precision (%RSD) | < 5% |

Development of Bioanalytical Assays for Detection and Quantification of 3-(4-Hydroxybutylsulfanyl)benzylamine in Biological Research Matrices (e.g., cell extracts, non-human plasma)

Quantifying a compound in complex biological matrices like plasma or cell extracts requires highly sensitive and selective bioanalytical methods. wuxiapptec.comchromatographyonline.com The industry standard for this is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). anapharmbioanalytics.comeuropeanpharmaceuticalreview.com A robust bioanalytical assay is essential for pharmacokinetic and drug metabolism studies in preclinical research. swissbioquant.com

The development of such an assay involves several key steps:

Sample Preparation: The first step is to isolate the analyte from interfering matrix components like proteins and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). xjtu.edu.cngcms.czijpsjournal.com

Chromatographic Separation: A rapid UPLC method is used to separate the analyte from any remaining matrix components and ensure it elutes as a sharp, symmetrical peak. tandfonline.com

Mass Spectrometric Detection: Tandem mass spectrometry is used for detection, typically in the Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) is set to select the protonated molecular ion ([M+H]⁺) of the analyte, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the biological matrix and providing exceptional sensitivity. nih.govnih.gov

The method must be fully validated according to regulatory guidelines to ensure it is accurate, precise, and reliable for its intended purpose. swissbioquant.combohrium.com

Table 5: Example LC-MS/MS Parameters for Bioanalytical Assay

| Parameter | Analyte (3-(4-Hydroxybutylsulfanyl)benzylamine) | Internal Standard (e.g., Deuterated Analog) |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (Q1, m/z) | 212.1 | 217.1 (Hypothetical M+5) |

| Product Ion (Q3, m/z) | 106.1 (loss of hydroxybutylsulfanyl) | 111.1 (corresponding fragment) |

| Collision Energy (eV) | 15 | 15 |

Future Directions and Emerging Research Paradigms for 3 4 Hydroxybutylsulfanyl Benzylamine

Application of Chemoinformatics and Big Data Analytics to 3-(4-Hydroxybutylsulfanyl)benzylamine Research

The application of chemoinformatics and big data analytics is set to revolutionize the study of 3-(4-Hydroxybutylsulfanyl)benzylamine. By leveraging large datasets and computational algorithms, researchers can predict the compound's physicochemical properties, potential biological activities, and structure-activity relationships (SAR). These approaches can significantly accelerate the identification of new therapeutic applications and optimize the compound's molecular structure for enhanced efficacy and specificity.

Big data analytics, in particular, will be instrumental in analyzing vast amounts of information from high-throughput screening assays, genomic and proteomic studies, and the scientific literature. researchgate.netdokumen.pub This will enable the identification of complex patterns and correlations that would be impossible to discern through traditional analysis methods. The integration of machine learning and artificial intelligence will further enhance these capabilities, allowing for the development of predictive models for the compound's behavior in biological systems.

Table 1: Potential Applications of Chemoinformatics and Big Data in 3-(4-Hydroxybutylsulfanyl)benzylamine Research

| Research Area | Chemoinformatics Application | Big Data Analytics Application |

| Property Prediction | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Analysis of large datasets to correlate molecular descriptors with observed properties. |

| Target Identification | Virtual screening against libraries of biological targets. | Mining of biological databases to identify potential protein targets. |

| SAR Analysis | Quantitative Structure-Activity Relationship (QSAR) modeling. | Identification of key structural features from large compound libraries that influence activity. |

| Repurposing | In silico screening for new therapeutic indications. | Analysis of clinical and biological data to identify new potential uses. |

Integration of Microfluidics and High-Throughput Screening in Mechanistic Studies

The integration of microfluidics and high-throughput screening (HTS) offers a powerful platform for conducting detailed mechanistic studies of 3-(4-Hydroxybutylsulfanyl)benzylamine. d-nb.infonih.govtue.nl Microfluidic devices, with their ability to manipulate minute volumes of fluids, enable precise control over experimental conditions, allowing for the investigation of the compound's effects at the single-cell level. d-nb.infonih.gov This technology facilitates rapid and automated assays, significantly increasing the efficiency of screening large libraries of compounds and experimental conditions. d-nb.infoyoutube.com

High-throughput screening, on the other hand, allows for the rapid testing of 3-(4-Hydroxybutylsulfanyl)benzylamine against a vast array of biological targets or in various cellular models. nih.gov The combination of these two technologies will provide a comprehensive understanding of the compound's mechanism of action, its cellular targets, and its effects on biological pathways.

Table 2: Advantages of Integrating Microfluidics and HTS for 3-(4-Hydroxybutylsulfanyl)benzylamine Research

| Feature | Microfluidics | High-Throughput Screening | Combined Advantage |

| Sample Volume | Nanoliter to picoliter | Microliter | Reduced reagent consumption and cost. |

| Throughput | High | Very High | Rapid screening of numerous conditions and targets. |

| Control | Precise spatial and temporal control | Automated liquid handling | High-resolution mechanistic studies. |

| Cellular Analysis | Single-cell analysis capabilities | Population-level analysis | Comprehensive understanding from single-cell to population behavior. |

Exploration of 3-(4-Hydroxybutylsulfanyl)benzylamine as a Tool for Chemical Probe Development in Systems Biology

There is growing interest in exploring the potential of 3-(4-Hydroxybutylsulfanyl)benzylamine as a scaffold for the development of chemical probes for use in systems biology. nih.govnih.gov A chemical probe is a small molecule that can be used to selectively perturb a specific biological target, enabling the study of its function within a complex biological system. nih.govnih.gov The unique chemical structure of 3-(4-Hydroxybutylsulfanyl)benzylamine may provide a foundation for designing probes with high affinity and selectivity for specific proteins or pathways.

By modifying the 3-(4-Hydroxybutylsulfanyl)benzylamine scaffold, researchers can introduce functionalities that allow for the attachment of reporter molecules, such as fluorescent dyes or affinity tags. These modified compounds can then be used to visualize the localization of their targets within cells, identify binding partners, and elucidate their role in cellular processes. The development of such probes will be invaluable for dissecting the intricate networks that govern cellular function and disease.

Interdisciplinary Research Collaborations Leveraging the 3-(4-Hydroxybutylsulfanyl)benzylamine Scaffold for Novel Scientific Discoveries

The full scientific potential of 3-(4-Hydroxybutylsulfanyl)benzylamine will be best realized through interdisciplinary research collaborations. The complexity of modern scientific challenges necessitates the integration of expertise from diverse fields, including chemistry, biology, pharmacology, computational science, and engineering.

Collaborations between synthetic chemists, who can design and create novel derivatives of the 3-(4-Hydroxybutylsulfanyl)benzylamine scaffold, and biologists, who can evaluate their activity in relevant biological models, will be crucial. Furthermore, partnerships with computational scientists will be essential for applying chemoinformatics and big data analytics to guide the design of new compounds and interpret experimental results. Such synergistic efforts are expected to accelerate the pace of discovery and lead to novel scientific breakthroughs based on the 3-(4-Hydroxybutylsulfanyl)benzylamine structure.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-(4-Hydroxybutylsulfanyl)benzylamine in complex mixtures?

- Methodological Guidance : Use UV-Vis spectrophotometry with protein-dye binding principles (e.g., Bradford assay) for rapid quantification of microgram quantities in solutions . For structural confirmation, combine NMR spectroscopy (e.g., H and C) with mass spectrometry. Polar solvents like ethanol or DMSO are suitable for dissolution, as suggested for similar benzylamine derivatives .

- Key Parameters : Validate linearity (R > 0.99) and limit of detection (LOD < 1 µg/mL) using calibration curves.

Q. How can researchers optimize the synthesis of 3-(4-Hydroxybutylsulfanyl)benzylamine to minimize by-products?

- Methodological Guidance : Employ reductive amination strategies, as used for benzylamine derivatives (e.g., hydrogenation over Pd/C with H) . Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios of 4-hydroxybutylsulfanyl precursors and benzylamine intermediates to reduce impurities.

- Key Parameters : Optimize temperature (40–60°C), pH (7–9), and catalyst loading (5–10% w/w) based on analogous protocols .

Q. What safety protocols are critical when handling 3-(4-Hydroxybutylsulfanyl)benzylamine in the lab?

- Methodological Guidance : Follow GHS/CLP regulations for benzylamine analogs: use mechanical ventilation, nitrile gloves, and safety goggles . Store at 10–25°C in airtight containers away from oxidizers.

- Key Parameters : Conduct risk assessments for inhalation/contact toxicity, even if data for this specific compound are limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of 3-(4-Hydroxybutylsulfanyl)benzylamine to monoamine oxidase (MAO) isoforms?

- Methodological Guidance : Apply competitive binding assays using hyperpolarized NMR (e.g., R measurements under ligand competition) . Compare results with QSAR models for para-substituted benzylamines, correlating van der Waals volumes (Vw) of substituents with binding trends .

- Data Analysis : Use linear regression to assess substituent effects (e.g., scaled Vw values) and validate with site-directed mutagenesis (e.g., Ser209Ala/Glu mutants in MAO A) .

Q. What computational tools predict the migration behavior of 3-(4-Hydroxybutylsulfanyl)benzylamine in capillary electrophoresis?

- Methodological Guidance : Use Simul 5 software to model ion migration in discontinuous buffer systems, as validated for benzylamine derivatives . Compare simulated results with experimental mobility data (e.g., cathodic migration trends at pH 3–5).

- Key Parameters : Buffer composition (e.g., benzoate/benzylamine systems) and voltage gradients (10–30 kV/m) .

Q. How do solvent interactions affect the thermodynamic stability of 3-(4-Hydroxybutylsulfanyl)benzylamine?

- Methodological Guidance : Perform vapor-liquid equilibrium (VLE) studies using the ENRTL model, as applied to CO-benzylamine systems . Measure solubility in aqueous/organic phases (e.g., ethanol, water) via gravimetric analysis.

- Key Parameters : Temperature (25–50°C), pressure (1–5 bar), and activity coefficients for solvent mixtures .

Data Contradiction Analysis

Q. Why do biocatalytic methods fail to produce 3-(4-Hydroxybutylsulfanyl)benzylamine despite success with simpler benzylamines?

- Methodological Guidance : Investigate enzyme-substrate specificity using Clostridium sporogenes or engineered cascades . Optimize detection limits via HPLC-MS (e.g., enhanced benzylamine detection via derivatization).

- Hypothesis Testing : Test if steric hindrance from the 4-hydroxybutylsulfanyl group inhibits enzyme activity .

Tables for Key Parameters

| Parameter | Recommended Range | Reference |

|---|---|---|

| Synthesis Temperature | 40–60°C | |

| NMR Relaxation Rate (R) | 5–20 s (ligand competition) | |

| Capillary Electrophoresis pH | 3.0–5.0 | |

| Solubility in Ethanol | >50 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.